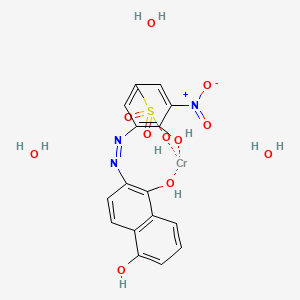
Triaqua(3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium is a complex compound with the molecular formula C16H14CrN3O11S and a molecular weight of 511.40 g/mol. This compound is known for its unique structure, which includes a chromium center coordinated to a sulfonated azo dye ligand and three water molecules. It is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves several steps. The starting materials typically include 1,5-dihydroxy-2-naphthalene, 4-hydroxy-5-nitrobenzene-1-sulfonic acid, and chromium salts. The synthetic route generally follows these steps:
Diazotization: The 1,5-dihydroxy-2-naphthalene is diazotized using nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-5-nitrobenzene-1-sulfonic acid to form the azo dye.
Complexation: The azo dye is then reacted with a chromium salt in the presence of water to form the final complex, Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene ring.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate the effects of metal complexes on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the dyeing industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The chromium center can coordinate with biological molecules, affecting their structure and function. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium can be compared with other similar compounds, such as:
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzene-1-sulfonato(3-)]chromium: This compound lacks the nitro group, which affects its reactivity and applications.
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-chlorobenzene-1-sulfonato(3-)]chromium:
The uniqueness of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
83863-39-2 |
|---|---|
Molekularformel |
C16H17CrN3O11S |
Molekulargewicht |
511.4 g/mol |
IUPAC-Name |
chromium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/C16H11N3O8S.Cr.3H2O/c20-14-3-1-2-10-9(14)4-5-11(15(10)21)17-18-12-6-8(28(25,26)27)7-13(16(12)22)19(23)24;;;;/h1-7,20-22H,(H,25,26,27);;3*1H2 |
InChI-Schlüssel |
IYMCOPKBFPLMKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)[N+](=O)[O-])O)C(=C1)O.O.O.O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


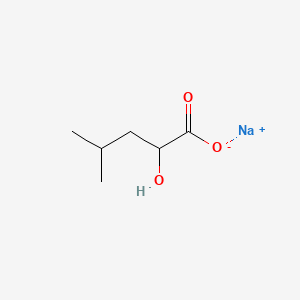
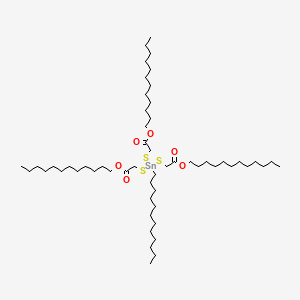
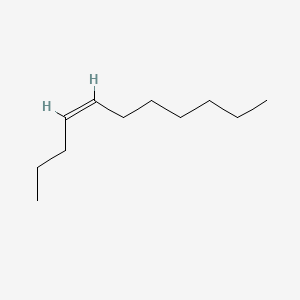
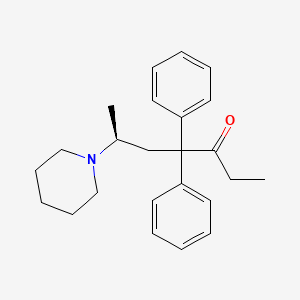


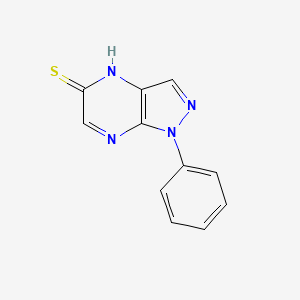
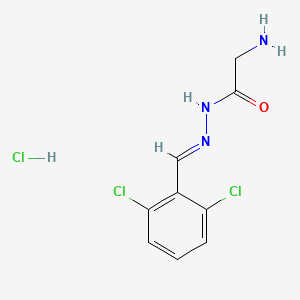



![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)

